tert-Butyl N-(3,5-difluorophenyl)carbamate is an organic compound characterized by its unique structure and properties. It belongs to the class of carbamates, which are esters of carbamic acid. The molecular formula for this compound is , indicating the presence of a tert-butyl group and two fluorine atoms attached to a phenyl ring. The fluorine substituents significantly influence its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound is synthesized through various chemical reactions involving starting materials that include fluorinated aromatic compounds and carbamate precursors. Its synthesis has been documented in scientific literature, showcasing its relevance in both academic and industrial contexts.
tert-Butyl N-(3,5-difluorophenyl)carbamate is classified as an organic compound and specifically as a carbamate. Carbamates are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
The synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate typically involves the reaction of 3,5-difluoroaniline with di-tert-butyl dicarbonate. This reaction is usually catalyzed by iodine or other Lewis acids to enhance the yield and efficiency of the process.
The molecular structure of tert-Butyl N-(3,5-difluorophenyl)carbamate features a tert-butyl group attached to the nitrogen atom of the carbamate functional group. The presence of two fluorine atoms on the aromatic ring enhances its lipophilicity and alters its electronic properties.
These reactions can be utilized to modify the compound for various applications in synthetic chemistry or medicinal chemistry.
The mechanism of action for tert-Butyl N-(3,5-difluorophenyl)carbamate involves its interaction with biological targets such as enzymes or receptors. The presence of fluorine atoms may enhance its binding affinity due to increased hydrophobic interactions.
Research indicates that this compound can permeate biological membranes effectively, suggesting potential applications in drug design where bioavailability is crucial.
Amination-carboxylation strategies enable direct carbamate formation through in situ generation of isocyanate intermediates. Lebel and Léogane demonstrated a Curtius rearrangement approach where 3,5-difluorobenzoic acid reacts with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. Subsequent rearrangement at 40–60°C generates 3,5-difluorophenyl isocyanate, trapped by tert-butanol to yield the target carbamate in 82% yield [8]. This method exhibits excellent functional group tolerance due to mild conditions and avoids racemization of chiral auxiliaries [8].
Alternative CO₂ fixation methodologies employ cesium carbonate/TBAI catalytic systems for reacting 3,5-difluoroaniline with CO₂ and tert-butyl bromide. Salvatore et al. achieved 78% yield within 2 hours at 50°C under 1 atm CO₂ pressure, with the ionic liquid [bmim]Cl enhancing reactivity for low-concentration CO₂ capture [8] [2]. Recent advances utilize Si(OMe)₄/DBU systems for direct conversion of industrial exhaust gas (containing SO₂/NO₂ impurities) into carbamates, enabling sustainable synthesis [8].
Table 1: Catalytic Amination-Carboxylation Methods
Substrate | Catalyst System | Conditions | Yield | Reference |
---|---|---|---|---|
3,5-Difluorobenzoic acid | NaN₃, (Boc)₂O | 60°C, TBAB, Zn(OTf)₂ | 82% | [8] |
3,5-Difluoroaniline | Cs₂CO₃, TBAI | 50°C, 1 atm CO₂ | 78% | [8] |
3,5-Difluoroaniline | DBU, Si(OMe)₄ | 80°C, simulated flue gas | 70% | [8] |
Phase-transfer catalysis (PTC) enables efficient N-alkylation under mild aqueous-organic biphasic conditions. Chinese Patent CN102020589B details the reaction of 3,5-difluoroaniline with di-tert-butyl dicarbonate using tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%) as PTC. The process achieves 94% conversion within 30 minutes at 25°C in water-ethyl acetate systems, significantly reducing byproduct formation compared to anhydrous methods [3]. The mechanism involves in situ formation of a lipophilic ion pair ([R₃N⁺][BocO⁻]), facilitating Boc transfer across phase boundaries [3].
Solvent optimization studies reveal dichloromethane-water systems with Aliquat 336 provide 91% yield, while crown ethers (18-crown-6) in toluene-water afford 87% yield. PTC methods notably suppress di-Boc protection (<2%) even with 1.05 equivalents of (Boc)₂O, demonstrating exceptional chemoselectivity for mono-protection [3] [10].
Table 2: PTC Systems for N-Boc Protection
PTC Catalyst | Solvent System | Reaction Time | Selectivity (Mono:Di) | Yield |
---|---|---|---|---|
TBAHS | H₂O:EtOAc (1:1) | 30 min | 98:2 | 94% |
Aliquat 336 | H₂O:CH₂Cl₂ (1:1) | 45 min | 97:3 | 91% |
18-Crown-6 | H₂O:Toluene (1:1) | 60 min | 95:5 | 87% |
Di-tert-butyl dicarbonate (Boc₂O) remains the reagent of choice for introducing the Boc group onto 3,5-difluoroaniline. Chakraborti et al. developed chemoselective protocols using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst, achieving 96% yield within 15 minutes at ambient temperature with stoichiometric Boc₂O [2]. The strong hydrogen-bond-donating ability of HFIP activates Boc₂O toward nucleophilic attack while suppressing N,N-di-Boc formation. Catalyst recycling enables five consecutive runs without significant yield reduction (92% in fifth cycle) [2].
HClO₄-SiO₂ catalysis under solvent-free conditions provides another efficient approach (98% yield, 20 minutes), particularly advantageous for large-scale synthesis due to simplified workup [2]. For aqueous compatibility, Chankeshwara reported catalyst-free Boc protection in water (pH 8–9), affording 90% yield without oxazolidinone byproducts from competing hydroxyl groups [2].
Table 3: Advanced Boc-Protection Methodologies
Catalytic System | Reaction Medium | Temperature | Time | Yield | Key Advantage |
---|---|---|---|---|---|
HFIP (20 mol%) | Neat HFIP | 25°C | 15 min | 96% | Recyclable solvent |
HClO₄-SiO₂ | Solvent-free | 25°C | 20 min | 98% | Simplified purification |
None | H₂O | 25°C | 2 h | 90% | Avoids organic solvents |
I₂ (5 mol%) | Solvent-free | 25°C | 45 min | 93% | Low catalyst loading |
Microwave irradiation drastically accelerates Boc protection kinetics. Ambeed researchers demonstrated the condensation of 3,5-difluoroaniline with Boc₂O in DMF under microwave irradiation (120°C), completing in 8 minutes versus 4 hours conventionally [10]. Energy efficiency analysis reveals a 15-fold reduction in activation energy (28 kJ/mol vs. 52 kJ/mol for thermal methods), attributed to rapid dielectric heating enhancing molecular collision frequency [10].
Scale-up studies using continuous-flow microwave reactors achieve kilogram-scale production (1.2 kg/hr) with consistent purity (99.5% by HPLC). Comparative analysis shows microwave methods suppress thermal degradation pathways, reducing impurity profiles from 3.2% (thermal) to 0.4% [10].
While tert-butyl N-(3,5-difluorophenyl)carbamate lacks chiral centers, stereoselective synthesis becomes crucial when incorporating it into chiral architectures like β-secretase inhibitors. Enantioselective Mannich-type reactions using masked difluorodiazo reagents and N-Boc imines provide access to fluorinated β-amino carbonyl precursors. Chiral phosphoric acid catalysts (e.g., TRIP, 20 mol%) achieve 94% ee in synthesizing gem-difluoroallylic amines, enabling downstream carbamate functionalization [7].
For epoxide-containing systems, asymmetric syn-aldol reactions establish contiguous stereocenters. Titanium enolates derived from 3,5-difluorohydrocinnamate esters react with (benzyloxy)acetaldehyde to form syn-aldol adducts (>20:1 dr), subsequently transformed into Boc-protected amino epoxides – key intermediates for Alzheimer’s therapeutics [5].
Table 4: Stereoselective Methods for Fluorinated Carbamate Intermediates
Chiral Building Block | Key Transformation | Catalyst | Stereoselectivity | Application Target |
---|---|---|---|---|
(S)-2-(3,5-Difluorophenyl)glycidyl carbamate | Ti-mediated syn-aldol | Chiral β-sulfonamide | >20:1 dr | β-Secretase inhibitors |
gem-Difluoroallylic amines | Mannich reaction | (R)-TRIP phosphoric acid | 94% ee | Fluorinated peptidomimetics |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3